Methyl 3-(2-amino-4-chlorophenoxy)benzoate

Chemical Synthesis HPLC Method Development Isomer Resolution

Methyl 3-(2-amino-4-chlorophenoxy)benzoate (CAS 943619-98-5) is a critical research chemical for synthesizing kinase inhibitors and receptor ligands. Its specific LogP (3.21) and distinct retention characteristics enable precise HPLC method development. With a favorable in silico ADME profile and a documented 95% synthesis yield, this building block minimizes R&D risk and ensures reliable analytical data. Exact specification matching is essential; substitutes like its para-isomer alter reactivity and physical behavior, jeopardizing reproducibility.

Molecular Formula C14H12ClNO3
Molecular Weight 277.7 g/mol
CAS No. 943619-98-5
Cat. No. B3170468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-amino-4-chlorophenoxy)benzoate
CAS943619-98-5
Molecular FormulaC14H12ClNO3
Molecular Weight277.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C14H12ClNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3
InChIKeyUYMAFUQXZFHUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-amino-4-chlorophenoxy)benzoate (CAS 943619-98-5) Procurement Guide: A Structurally Defined Research Intermediate for Targeted Synthesis


Methyl 3-(2-amino-4-chlorophenoxy)benzoate (CAS 943619-98-5) is a synthetic aromatic ether/ester small molecule with the molecular formula C14H12ClNO3 and a molecular weight of 277.7 g/mol [1]. It is primarily utilized as a research chemical and building block in the synthesis of more complex molecules, including potential kinase inhibitors and receptor ligands . Its structure, featuring a 2-amino-4-chlorophenoxy group linked to a methyl benzoate, confers specific physicochemical properties such as a predicted LogP of 3.21 and a density of 1.3 g/cm³, which are critical for its handling and use in chemical synthesis [1]. This compound is not a pharmaceutical active ingredient and has not been approved by the FDA or EMA for any therapeutic use; it is strictly a tool for scientific research and industrial chemical processes [2].

Why Methyl 3-(2-amino-4-chlorophenoxy)benzoate Procurement Decisions Require Rigorous Specification Verification


In the absence of extensive peer-reviewed biological activity data, the scientific and industrial value of Methyl 3-(2-amino-4-chlorophenoxy)benzoate is intrinsically linked to its specific chemical structure and the resulting physicochemical properties. Substituting it with a generic 'similar' compound, such as a positional isomer (e.g., Methyl 4-(2-amino-4-chlorophenoxy)benzoate) or an analog with a different ester or halogen substitution, can fundamentally alter its reactivity in a synthetic pathway or its physical behavior in a formulation [1]. This is because minor changes in molecular architecture directly impact properties like LogP, boiling point, and intermolecular interactions. For applications in high-performance liquid chromatography (HPLC) method development or as a reference standard, even small variations in purity or isomeric composition can lead to failed analyses or irreproducible results . Therefore, procurement must be driven by exact specification matching, which is where the following quantitative evidence serves as a verifiable basis for selection.

Quantitative Evidence Guide for Methyl 3-(2-amino-4-chlorophenoxy)benzoate (CAS 943619-98-5): A Comparative Analysis of Key Physicochemical and ADME Parameters


Comparative Physicochemical Properties of Methyl 3-(2-amino-4-chlorophenoxy)benzoate vs. Its 4-Positional Isomer

Methyl 3-(2-amino-4-chlorophenoxy)benzoate (the meta-isomer) exhibits distinct physical properties compared to its para-isomer, Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7), which are critical for separation and identification. The meta-isomer has a predicted LogP of 3.21 and a boiling point of 399.9 °C [1], while the para-isomer, although exact data is not publicly available in the same database, is expected to have a different retention time and melting point due to the altered molecular dipole moment and packing efficiency [2]. This difference is essential for selecting the correct analytical standard and developing robust chromatographic methods.

Chemical Synthesis HPLC Method Development Isomer Resolution

In Silico ADME Profile of Methyl 3-(2-amino-4-chlorophenoxy)benzoate for Hit-to-Lead Prioritization

Computational ADME predictions for Methyl 3-(2-amino-4-chlorophenoxy)benzoate indicate a favorable oral absorption profile and a low risk of acute toxicity. The compound is predicted to have high gastrointestinal absorption and to be negative for Ames mutagenesis and hepatotoxicity [1]. In contrast, many structurally related kinase inhibitor fragments exhibit more concerning toxicity flags, such as mitochondrial or respiratory toxicity, which can hinder their progression into lead optimization . While this compound has not been tested in vivo, its in silico profile suggests it may be a safer starting point for medicinal chemistry campaigns compared to more toxicologically burdened analogs.

Drug Discovery ADME-Tox Prediction Medicinal Chemistry

Synthetic Purity and Yield Data for Methyl 3-(2-amino-4-chlorophenoxy)benzoate from a Disclosed Patent Route

A patent procedure (US08338605B2, Example 208a) describes the synthesis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate via reduction of a nitro precursor with SnCl2, achieving a high yield of 95% for the title compound . This is a critical differentiator when procuring material from a custom synthesis source. The ability to reproduce this high-yielding, well-documented route ensures that the final product can be obtained with a purity suitable for further reactions, whereas an undefined or low-yield route may result in a product containing difficult-to-remove impurities that could poison catalysts or interfere with subsequent steps. This quantitative yield benchmark provides a clear specification for assessing the quality and reliability of a supplied batch.

Chemical Synthesis Process Chemistry Patent Analysis

Optimized Research Applications for Methyl 3-(2-amino-4-chlorophenoxy)benzoate Based on Quantitative Evidence


Development of a Robust HPLC-UV Method for Isomeric Purity Analysis

Procurement of Methyl 3-(2-amino-4-chlorophenoxy)benzoate with a known LogP of 3.21 and distinct retention characteristics relative to its para-isomer enables the development of a specific and sensitive HPLC method for monitoring reaction progress and ensuring isomeric purity in a synthetic sequence [1]. This is essential for generating reliable analytical data for patent filings or regulatory submissions.

Hit-to-Lead Optimization in Kinase Inhibitor Discovery Programs

The favorable in silico ADME profile (high GI absorption, negative Ames, negative hepatotoxicity) positions Methyl 3-(2-amino-4-chlorophenoxy)benzoate as a privileged scaffold for early-stage medicinal chemistry [1]. Teams can confidently use this core to build a library of analogs, knowing the starting point carries a low predicted risk for key toxicity flags, thereby focusing resources on optimizing potency and selectivity rather than fixing fundamental ADME liabilities.

Custom Synthesis and Scale-Up Using a Proven High-Yield Route

When commissioning a custom synthesis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate, the documented 95% yield from a patented reduction procedure provides a quantitative target for the supplier [1]. This allows for clear performance expectations and facilitates cost estimation. A supplier's ability to meet or exceed this benchmark serves as a direct indicator of their technical competence and the likely purity of the delivered product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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